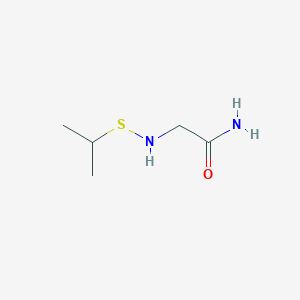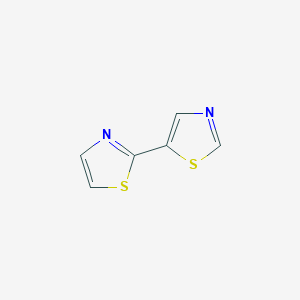
2-(Propan-2-ylsulfanylamino)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Propan-2-ylsulfanylamino)acetamide is an organic compound that belongs to the class of amides It is characterized by the presence of a sulfanylamino group attached to an acetamide backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Propan-2-ylsulfanylamino)acetamide typically involves the reaction of isopropylamine with chloroacetamide in the presence of a base. The reaction proceeds through nucleophilic substitution, where the amine group of isopropylamine attacks the carbon atom of chloroacetamide, resulting in the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing reaction conditions such as temperature, pressure, and the use of catalysts. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions
2-(Propan-2-ylsulfanylamino)acetamide can undergo various chemical reactions, including:
Oxidation: The sulfanylamino group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The amide group can participate in substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophiles like alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Corresponding amines.
Substitution: Various substituted amides depending on the electrophile used.
Applications De Recherche Scientifique
2-(Propan-2-ylsulfanylamino)acetamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of 2-(Propan-2-ylsulfanylamino)acetamide involves its interaction with specific molecular targets. The sulfanylamino group can form hydrogen bonds and other interactions with biological molecules, influencing their function. The exact pathways and targets are still under investigation, but it is believed to modulate enzyme activity and cellular signaling pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(Diethylamino)-N-(2,6-dimethylphenyl)acetamide:
2-(2-Oxopyrrolidin-1-yl)acetamide:
Uniqueness
2-(Propan-2-ylsulfanylamino)acetamide is unique due to its specific sulfanylamino group, which imparts distinct chemical and biological properties
Propriétés
Formule moléculaire |
C5H12N2OS |
|---|---|
Poids moléculaire |
148.23 g/mol |
Nom IUPAC |
2-(propan-2-ylsulfanylamino)acetamide |
InChI |
InChI=1S/C5H12N2OS/c1-4(2)9-7-3-5(6)8/h4,7H,3H2,1-2H3,(H2,6,8) |
Clé InChI |
NJBJFSMVZCWLEJ-UHFFFAOYSA-N |
SMILES canonique |
CC(C)SNCC(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-(2-methylsulfanylpyrimidin-5-yl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B13871332.png)
![N-methyl-3-[[4-(4-phenylpiperidin-1-yl)-1,3,5-triazin-2-yl]amino]benzamide](/img/structure/B13871335.png)

![Methyl 4-[(4-nitrobenzoyl)amino]benzoate](/img/structure/B13871356.png)
![3-Bromo-5-chloro-1-[(6-methylpyridin-2-yl)methyl]indazol-4-amine](/img/structure/B13871363.png)







